(R)-3-Amino-2-(4-fluorophenyl)propanoic acid
Overview
Description
®-3-Amino-2-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H10FNO2
Mechanism of Action
Target of Action
®-3-Amino-2-(4-fluorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. The primary targets of this compound are likely to be the same as those of phenylalanine, including various enzymes and receptors involved in protein synthesis and metabolic pathways.
Biochemical Pathways
Phenylalanine and its derivatives are involved in several biochemical pathways. They are precursors to tyrosine, another amino acid, which is in turn a precursor to important bioactive molecules such as dopamine, norepinephrine, and epinephrine. These molecules play key roles in various physiological processes, including neurotransmission and the regulation of mood, attention, and stress responses .
Result of Action
The molecular and cellular effects of ®-3-Amino-2-(4-fluorophenyl)propanoic acid are likely to be diverse, given the wide range of processes that involve phenylalanine and its derivatives. These could include effects on protein synthesis, neurotransmission, and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-fluorophenyl)propanoic acid can be achieved through various methods. One common approach involves the biocatalytic reduction of ®-3-(4-fluorophenyl)-2-hydroxy propionic acid using specific enzymes in a membrane reactor . This method offers high enantioselectivity and regioselectivity, making it suitable for producing single enantiomers.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(4-fluorophenyl)propanoic acid typically involves large-scale biocatalytic processes. These processes utilize immobilized enzymes to catalyze the reduction reactions under mild conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
®-3-Amino-2-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-3-Amino-2-(4-fluorophenyl)propanoic acid include:
3-(4-Fluorophenyl)propionic acid: A related compound with similar structural features.
2-Amino-3-(4-fluorophenyl)propanoic acid: Another amino acid derivative with comparable properties.
4-Fluorophenylboronic acid: A compound used in similar synthetic applications.
Uniqueness
®-3-Amino-2-(4-fluorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and fluorophenyl groups. This combination of features makes it particularly valuable in enantioselective synthesis and as a probe in biochemical studies .
Properties
IUPAC Name |
(2R)-3-amino-2-(4-fluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYJBABWRDJSO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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